4-Methyl-2-propylpyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-propylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its anticonvulsant properties and is used in various pharmaceutical applications . The compound has a molecular formula of C9H12N2O2 and a molecular weight of 180.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of 4-methyl-2-propylpyrimidine with a carboxylating agent under controlled conditions to form the carboxylic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrimidine ring allows for substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-propylpyrimidine-5-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and inhibit certain ion channels, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-propylpyrimidine-5-carboxylic acid
- 4-Methyl-2-butylpyrimidine-5-carboxylic acid
- 4-Methyl-2-propylpyrimidine-6-carboxylic acid
Uniqueness
4-Methyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its anticonvulsant activity and potential therapeutic applications make it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-methyl-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-4-8-10-5-7(9(12)13)6(2)11-8/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HOYUGWMJWOQSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)C)C(=O)O |
Origin of Product |
United States |
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